Nemorensic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H16O5 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
(2S,3S,5R)-5-(carboxymethyl)-2,3,5-trimethyloxolane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O5/c1-6-4-9(2,5-7(11)12)15-10(6,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t6-,9+,10-/m0/s1 |
InChI Key |
MCGQKNRASJPXNC-QUNWWBBNSA-N |
Isomeric SMILES |
C[C@H]1C[C@](O[C@]1(C)C(=O)O)(C)CC(=O)O |
Canonical SMILES |
CC1CC(OC1(C)C(=O)O)(C)CC(=O)O |
Synonyms |
cis-nemorensic acid nemorensic acid |
Origin of Product |
United States |
Contextualization Within Pyrrolizidine Alkaloid Research
Pyrrolizidine (B1209537) alkaloids (PAs) represent a diverse class of natural products isolated from various plant sources, notably species within the Senecio family rsc.orgrsc.org. These compounds are typically esters formed from a necine base (a bicyclic amino alcohol) and one or two necic acids (carboxylic acid components) rsc.orgrsc.orgresearchgate.net. The structural variation in both the necine base and the necic acid contributes significantly to the diversity observed among PAs rsc.orgrsc.org.
Nemorensic acid is classified as a necic acid rsc.orgrsc.orgrsc.orgcapes.gov.bracs.orgrsc.orgnih.gov. Specifically, it is a hydrolytic product of nemorensine (B1608994), a macrocyclic bislactone pyrrolizidine alkaloid rsc.orgrsc.orgacs.orgnih.gov. Hydrolysis of nemorensine yields platynecine, a necine base, and this compound . Research into this compound is therefore intrinsically linked to the investigation of nemorensine and other complex macrocyclic pyrrolizidine alkaloids rsc.orgrsc.org. The synthesis of necic acids like this compound has received attention as part of efforts to synthesize the parent pyrrolizidine alkaloids rsc.orgrsc.org.
Historical Perspectives on Discovery and Isolation
Natural Sources and Phytochemical Context
This compound is known to occur naturally in certain plant species. It has been identified as an acidic co-isolate accompanying the macropyrrolizidine alkaloid nemorensine. nih.gov Specifically, it has been isolated from different varieties of Senecio nemorensis L. nih.govacs.org
Pyrrolizidine (B1209537) alkaloids, including those that incorporate necic acids like this compound, are a large class of natural secondary metabolites found in numerous plant species worldwide. cabidigitallibrary.orgjapsonline.com These compounds are particularly prevalent in plants belonging to the families Asteraceae (specifically the tribes Senecioneae and Eupatorieae), Boraginaceae, and Fabaceae. cabidigitallibrary.orgfao.orgresearchgate.net Senecio species are well-known producers of pyrrolizidine alkaloids. researchgate.netphytojournal.com
Necic acids themselves are typically branched-chain mono- or dicarboxylic acids, often containing four to six carbon atoms, and may be unsaturated, epoxidized, or hydroxylated. researchgate.netphytojournal.com They combine with necine bases, which are amino alcohols with a characteristic fused five-membered ring system, to form the diverse structures of pyrrolizidine alkaloids. cabidigitallibrary.orgphytojournal.com
Advanced Isolation Techniques for Necic Acids
The isolation of necic acids, including this compound, from plant matrices often involves a series of extraction and purification steps. Given that necic acids are components of pyrrolizidine alkaloids, the initial stages of isolation frequently focus on extracting these alkaloids from the plant material.
General methods for extracting pyrrolizidine alkaloids from plants and food samples include the use of hot or cold methanol (B129727) or ethanol, or dilute aqueous acid. fao.org Following initial extraction, various chromatographic techniques are commonly employed for purification and isolation.
While specific detailed isolation protocols for naturally occurring this compound from plant sources are not extensively detailed in the provided snippets, research on the synthesis of this compound provides insights into chemical transformations involving this compound. For instance, synthetic routes have been developed starting from commercially available precursors, utilizing techniques such as stereoselective reduction and cyclization reactions to construct the this compound structure. rsc.orgnih.gov One synthetic approach involved the reaction of an epsilon-halo-alpha,beta-unsaturated ester, derived from a monoterpene, with samarium iodide, followed by intramolecular cyclization to yield tetrahydrofuran (B95107) derivatives that were then modified to produce this compound. chemfaces.comacs.org Another synthetic method described the preparation of (+)-nemorensic acid from 3-methyl-2-furoic acid via a nine-step synthesis that included a chiral auxiliary controlled, stereoselective Birch reduction and the stereoselective reaction of an oxonium ion. rsc.org
Techniques mentioned in the context of isolating and characterizing pyrrolizidine alkaloids, which would precede the potential hydrolysis to obtain necic acids, include preparative thin layer chromatography (TLC) and high-performance liquid chromatography (HPLC). researchgate.netphytojournal.com Structural elucidation of isolated compounds can be performed using techniques such as Fourier Transform Infrared spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H and 13C NMR, and 2D spectra), and Mass Spectrometry (MS). researchgate.netjapsonline.com
While the provided information primarily highlights synthetic routes to this compound in academic research, the general methodologies for isolating pyrrolizidine alkaloids from natural sources provide a framework within which the isolation of their necic acid components, such as this compound (typically obtained via hydrolysis of the ester linkage in the alkaloid), would be conducted.
Structural Elucidation and Stereochemical Characterization
Original Structural Assignment and Stereochemical Considerations
Initial studies on nemorensine (B1608994), reported in 1973, led to an initial structural assignment for the necic acid portion, Nemorensic acid . However, there was some confusion regarding the stereochemistry of the compound . Early synthetic efforts, such as the synthesis of racemic this compound in 1985, helped establish the relative configuration rsc.org. The necic acid portion of nemorensine was initially proposed to have a particular structure, but this was later revised to a stereoisomeric 2,5-disubstituted tetrahydrofuran (B95107) rsc.org. Inconsistencies in reported ¹H NMR data for "this compound" further suggested that the initial structural assignments for the necic acid portion of nemorensine might be incorrect rsc.org.
Advanced Spectroscopic Approaches for Stereochemical Confirmation
Advanced spectroscopic methods have been indispensable in definitively confirming the structure and stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including both 1D and 2D techniques, is a powerful tool for the structural elucidation of organic compounds researchgate.netresearchgate.net. It provides detailed information about the connectivity of atoms and their local environments researchgate.netmestrelab.com. Studies on this compound have utilized ¹H and ¹³C NMR to assign signals corresponding to different protons and carbons in the molecule awi.de. For instance, the ¹H NMR spectrum of a synthetic intermediate in one this compound synthesis showed specific peaks and coupling patterns that confirmed the presence of certain functional groups and the arrangement of protons . Analysis of chemical shifts and coupling constants provides insights into the molecule's structure and relative stereochemistry mestrelab.com. Two-dimensional NMR experiments, such as COSY, TOCSY, HSQC, and HMBC, offer correlations between different nuclei, aiding in the complete assignment of signals and confirmation of the structural framework researchgate.netawi.demaas.edu.mm.
X-ray Crystallographic Analysis
X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid, including absolute stereochemistry wikipedia.orglibretexts.org. This method relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal wikipedia.org. By analyzing the diffraction pattern, a detailed picture of the electron density and atomic positions can be generated wikipedia.org.
X-ray crystallographic analysis has played a critical role in resolving the stereochemistry of this compound and its parent alkaloid, nemorensine rsc.orgcapes.gov.brresearchgate.netnih.gov. A single crystal X-ray analysis of nemorensine established its corrected structure, including the absolute configuration rsc.orgcapes.gov.br. An X-ray crystal structure of (-)-nemorensic acid provided proof of its relative stereochemistry researchgate.netrsc.org. This technique was instrumental in confirming that previous structural assignments for the necic acid portion of nemorensine were incorrect rsc.org.
Characterization of Specific Stereoisomers and Enantiomeric Forms
This compound possesses multiple stereogenic centers, giving rise to various stereoisomers and enantiomeric forms. Research has focused on the synthesis and characterization of specific stereoisomers to confirm the structure and stereochemistry of the naturally occurring compound.
(+)-Nemorensic acid, the necic acid constituent of nemorensine, has been shown to be (2R, 3R, 5S)-2-carboxy-2,3,5-trimethyltetrahydrofuranacetic acid through asymmetric synthesis rsc.orgcapes.gov.br. This synthesis, starting from (R)-(+)-β-citronellol, was crucial in establishing the absolute configuration rsc.orgcapes.gov.br. Stereoselective synthetic routes have been developed to access specific stereoisomers, such as (+)-nemorensic acid and cis-nemorensic acid nih.govnih.govrsc.org. The synthesis of both 'cis' and 'trans' nemorensic acids has been reported, confirming the stereochemical issues with earlier assignments rsc.org. The stereochemical outcome of synthetic reactions has been studied, highlighting factors influencing diastereoselectivity nih.gov.
The absolute configuration of the necic acid portion of nemorensine has been shown to possess the (2R,3R,5S) absolute configuration, linked to the stereochemical relationship with the pyrrolizidine (B1209537) segment, (-)-platynecine, present in the alkaloid rsc.org.
Biosynthetic Pathways and Precursor Studies
Proposed Biogenetic Routes to Necic Acids
The necic acids found in pyrrolizidine (B1209537) alkaloids are believed to originate from the coupling of metabolites derived from amino acids, primarily isoleucine. While a common pathway synthesizes the necine bases, distinct modes lead to the formation of different necic acids.
Studies investigating the biosynthesis of other necic acids, such as senecic acid and isatinecic acid in Senecio species, have provided insights into potential biogenetic routes. For instance, incorporation experiments with labeled isoleucine in Senecio magnificus and Senecio isatideus indicated that 2-amino-3-methylenepentanoic acid (β-methylenenorvaline) was specifically incorporated into senecic acid. This suggests a pathway involving intermediates of isoleucine metabolism.
For C7-necic acids of the lycopsamine (B1675737) type, the first specific enzymatic step has been identified as being catalyzed by a duplicate of an acetohydroxyacid synthase (AHAS) catalytic subunit, named C7-hydroxyacid synthase (C7HAS). This enzyme catalyzes the transfer of an activated acetaldehyde, derived from pyruvate (B1213749), to 2-oxoisovalerate, forming C7-pronecic acid, a direct precursor of C7-necic acids.
While specific detailed biogenetic routes for nemorensic acid itself are not extensively described in the provided search results, its classification as a necic acid component of a pyrrolizidine alkaloid suggests its biosynthesis likely involves similar principles of amino acid metabolism and subsequent modifications, potentially involving intermediates derived from branched-chain amino acids like isoleucine, as seen with other necic acids.
Investigation of Enzymatic Transformations in this compound Biosynthesis
Research into the enzymatic transformations involved in necic acid biosynthesis is ongoing. The identification of C7-hydroxyacid synthase (C7HAS) as the first specific enzyme in the biosynthesis of C7-necic acids highlights the role of dedicated enzymes in these pathways. This enzyme, a duplicate of an acetohydroxyacid synthase, facilitates the formation of C7-pronecic acid from pyruvate and 2-oxoisovalerate.
Although direct enzymatic studies specifically on this compound biosynthesis are not detailed in the provided information, the broader context of pyrrolizidine alkaloid biosynthesis suggests that a series of enzymatic steps, including oxidations, reductions, cyclizations, and esterifications, are likely involved in converting primary metabolites into the complex structure of this compound.
Synthetic studies aiming to replicate the structure of this compound can sometimes provide insights into potential biosynthetic steps or transformations. For example, synthetic approaches have utilized reactions such as stereoselective Birch reduction, addition to oxonium ions, and oxidative cyclization to construct the tetrahydrofuran (B95107) ring system present in this compound. While these are chemical syntheses, the types of bond formations and rearrangements involved might conceptually mirror enzymatic processes in nature.
The enzymatic systems of plants are known to catalyze various transformations, including reductions and cyclizations, often with high stereoselectivity. Enzymes like enoate reductases (ERs) and berberine (B55584) bridge enzyme-like oxidases (BBE-like oxidases) are involved in the biosynthesis of various natural products and can catalyze complex reactions such as carbon-carbon bond formations and cyclizations. It is plausible that similar enzymatic machinery is involved in the intricate steps leading to the formation of this compound.
Further research is needed to fully elucidate the specific enzymes and detailed mechanisms involved in the biosynthesis of this compound within the plants that produce it. Techniques such as enzyme isolation and characterization, gene sequencing, and in vivo labeling experiments would be crucial in uncovering these biosynthetic pathways.
Total Synthesis and Semisynthetic Strategies
Foundational Synthetic Approaches to Nemorensic Acid
Early and foundational synthetic strategies for this compound laid the groundwork for subsequent advancements, often employing established reactions in novel sequences to build the core tetrahydrofuran (B95107) structure and introduce the necessary functional groups with control over stereochemistry rsc.org.
Regioselective and Stereoselective Reaction Pathways
Achieving precise regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound due to the presence of multiple chiral centers acs.org. Various reaction pathways have been explored to control these aspects. One approach involved the addition of allyltrimethylsilane (B147118) to an oxonium ion at C-5 of a tetrahydrofuran intermediate, following a stereoselective Birch reduction rsc.org. This sequence allowed for the controlled introduction of a carbon chain at a specific position with defined stereochemistry rsc.org. Other strategies have focused on the stereoselective reaction of an oxonium ion generated within a tetrahydrofuran ring rsc.org. The careful design of synthetic routes to ensure both regiochemical and stereochemical outcomes is a recurring theme in the reported syntheses of this compound acs.orgacs.org.
Advanced Electrochemical Methods in this compound Synthesis
Electrochemical methods have emerged as powerful tools in organic synthesis, offering alternative and often more environmentally friendly ways to effect transformations researchgate.netnih.gov. In the context of this compound synthesis, electrochemical techniques, particularly anodic oxidation, have been successfully applied to construct key structural elements wustl.eduacs.orgnih.gov.
Anodic Oxidation in Tetrahydrofuran Ring Construction
Anodic oxidation has been employed as a key step in the total synthesis of (+)-nemorensic acid, specifically for the construction of the tetrahydrofuran ring wustl.eduacs.orgnih.gov. This method allows for the generation of reactive intermediates, such as radical cations, which can then undergo controlled cyclization reactions acs.orgcapes.gov.brelectrochem.org. One notable application involves the anodic coupling of an enol ether to an oxygen nucleophile wustl.eduacs.org. This electrochemical cyclization reaction offers a way to assemble the tetrahydrofuran ring in a highly stereoselective fashion, sometimes reversing the typical polarity of functional groups to achieve the desired connectivity and stereochemistry wustl.eduacs.org. The anodic coupling of a ketene (B1206846) dithioacetal and an oxygen nucleophile has also been utilized as a key step in an 11-step synthesis of (+)-nemorensic acid wustl.edu.
Oxidative Cyclization Techniques
Oxidative cyclization techniques, often initiated by electrochemical oxidation, have proven effective in constructing the tetrahydrofuran core of this compound researchgate.netacs.orgscilit.com. These reactions typically involve the oxidation of an electron-rich functional group, leading to the formation of a reactive species that undergoes intramolecular cyclization onto a suitable nucleophile acs.orgscilit.com. In the synthesis of (+)-nemorensic acid, oxidative cyclizations based on reversing the polarity of enol ethers and ketene dithioacetals have been explored acs.orgscilit.com. Cyclization reactions triggered by the oxidation of a ketene dithioacetal have been shown to lead to high levels of stereoselectivity, with the stereochemical outcome influenced by steric factors acs.orgscilit.com. The synthetic utility of cyclizations employing ketene dithioacetal derived radical cations has been demonstrated in the context of an asymmetric synthesis of (+)-nemorensic acid acs.org.
Cycloaddition Reactions in Stereocontrolled Synthesis
Cycloaddition reactions provide a powerful and convergent strategy for constructing cyclic systems with high control over relative stereochemistry cuny.eduscience.gov. Various cycloaddition approaches have been applied to the stereocontrolled synthesis of this compound and related nemorensic acids acs.orgacs.orgnih.govnih.gov.
One successful strategy has involved tandem carbonyl ylide formation followed by cycloaddition acs.orgacs.orgnih.govnih.gov. The reaction of 6-diazoheptane-2,5-dione, derived from levulinic acid, can generate a carbonyl ylide intermediate which then undergoes intermolecular 1,3-dipolar cycloaddition with suitable dipolarophiles acs.orgnih.gov. This tandem process allows for a rapid increase in molecular complexity and provides access to polysubstituted tetrahydrofurans acs.orgnih.gov. For example, the 1,3-dipolar cycloaddition of propargyl bromide with the carbonyl ylide derived from 6-diazoheptane-2,5-dione has been identified as a key step in concise syntheses of cis-nemorensic acid and 4-hydroxy-cis-nemorensic acid nih.gov. These cycloadditions often occur with high regioselectivity acs.orgnih.gov. Subsequent oxidative cleavage of the cycloadduct can then furnish the this compound skeleton acs.orgnih.gov. Stereocontrolled syntheses using this methodology have relied on efficient facial discrimination in unsaturated bicyclic cycloadducts to establish stereochemistry prior to oxidative cleavage acs.org.
Here is a table summarizing some key synthetic approaches:
| Synthetic Approach | Key Reaction(s) | Stereocontrol Element(s) | Reference(s) |
| Foundational Synthesis (Donohoe) | Stereoselective Birch Reduction, Allylsilane Addition to Oxonium Ion | Chiral Auxiliary, Oxonium Ion Stereochemistry | rsc.orgrsc.org |
| Electrochemical Synthesis (Moeller) | Anodic Oxidation of Enol Ethers/Ketene Dithioacetals, Oxidative Cyclization | Steric Factors, Intramolecular Electron Transfer | wustl.eduacs.orgelectrochem.orgscilit.com |
| Cycloaddition Synthesis (Hodgson) | Tandem Carbonyl Ylide Formation-Cycloaddition | Rh(II)-catalyzed regioselectivity, Facial Discrimination | acs.orgacs.orgnih.govnih.gov |
Carbonyl Ylide Cycloadditions
Carbonyl ylide cycloadditions have been employed as a key step in the synthesis of nemorensic acids. One notable approach utilizes a rhodium(II)-catalyzed tandem carbonyl ylide formation followed by an intermolecular 1,3-dipolar cycloaddition. acs.orgnih.govacs.orgfigshare.com This strategy involves using a diazo compound, such as levulinic acid-derived 6-diazoheptane-2,5-dione, as a precursor for the carbonyl ylide. acs.orgnih.govacs.org The ylide then reacts with a dipolarophile, like formaldehyde, alkynes, or allene (B1206475), to form cyclic adducts, specifically polysubstituted tetrahydrofurans. acs.orgnih.govacs.org Subsequent oxidative cleavage of the ring derived from the carbonyl ylide intermediate provides access to the nemorensic acids. acs.orgnih.gov
Application of 1,3-Dipolar Additions
1,3-Dipolar additions, particularly involving carbonyl ylides, play a central role in certain synthetic routes to this compound. The reaction of the carbonyl ylide generated from 6-diazoheptane-2,5-dione with specific dipolarophiles is a key transformation. For instance, the 1,3-dipolar cycloaddition of propargyl bromide with this carbonyl ylide has been identified as a crucial step in concise syntheses of cis-nemorensic acid and 4-hydroxy-cis-nemorensic acid. nih.gov Similarly, the 1,3-dipolar addition of allene to the same carbonyl ylide precursor is a key step in syntheses of 3-hydroxy-cis-nemorensic acid and this compound. nih.govresearchgate.net These cycloadditions typically occur with high regioselectivity. acs.orgnih.gov
Enantiospecific and Diastereoselective Total Syntheses
Achieving control over the stereochemistry is paramount in the synthesis of chiral natural products like this compound. Several enantiospecific and diastereoselective total syntheses have been reported. One enantiospecific synthesis of (+)-nemorensic acid starts from a readily accessible ε-halo-α,β-unsaturated ester derived from the monoterpene (−)-carvone. acs.org A key step in this route involves a samarium iodide-mediated fragmentation reaction. acs.org Another asymmetric synthesis of (+)-nemorensic acid was achieved through an oxidative cyclization approach utilizing ketene dithioacetals, where the stereochemical outcome was influenced by steric factors. scilit.comresearchgate.netnih.gov Additionally, an asymmetric synthesis of (+)-cis-nemorensic acid has been accomplished starting from a chiral Diels-Alder adduct obtained from a catalytic enantioselective Diels-Alder reaction involving 2,5-dimethylfuran (B142691) and 2,2,2-trifluoroethyl acrylate. rsc.org Stereocontrolled syntheses using carbonyl ylide cycloadditions have also been developed, yielding cycloadducts with some level of enantioselectivity when chiral rhodium catalysts are employed. acs.orgnih.gov
Role of Chiral Auxiliaries and Catalysis in Synthetic Pathways
Chiral auxiliaries and catalysis play significant roles in controlling stereochemistry in the synthesis of this compound. Chiral auxiliaries are stereogenic units temporarily incorporated into a molecule to influence the stereochemical outcome of reactions, and they can often be recovered. york.ac.uksigmaaldrich.comwikipedia.org In one synthesis of (+)-nemorensic acid, a chiral auxiliary was used to control the stereoselective Birch reduction of 3-methyl-2-furoic acid. rsc.org Catalysis, particularly by transition metals like rhodium, is crucial in methods involving carbonyl ylide formation and cycloadditions. Rhodium(II) acetate, for instance, catalyzes the decomposition of diazocarbonyl compounds to generate carbonyl ylides used in this compound synthesis. acs.orgnih.govacs.orgfigshare.comias.ac.in Chiral rhodium catalysts have also been employed in enantioselective carbonyl ylide cycloadditions, although the enantiomeric excess achieved was up to 51% in one instance. acs.orgnih.gov Electrochemical methods, which can be considered a form of catalysis, have also been applied, such as the oxidative cyclization utilizing ketene dithioacetals in an asymmetric synthesis of (+)-nemorensic acid. scilit.comresearchgate.netnih.gov
Chemical Modifications and Derivative Synthesis
Synthesis of Nemorensic Acid Analogues
Another approach to the total synthesis of (+)-nemorensic acid has utilized anodic oxidation reactions. contaminantdb.ca Specifically, the anodic coupling of an enol ether to an oxygen nucleophile served as a key step, allowing for a reversal in the typical method of assembling the tetrahydrofuran (B95107) ring and enabling highly stereoselective construction. contaminantdb.ca An alternative electrochemical approach involved the anodic coupling of a ketene (B1206846) dithioacetal and an oxygen nucleophile in an 11-step synthesis. contaminantdb.ca This oxidative cyclization approach generated the tetrahydrofuran core in good yield (71%) under galvanostatic conditions. nih.gov
An enantiospecific synthesis of this compound, starting from the monoterpene (-)-carvone (B1668593), has also been reported. fishersci.cawikidata.orgnih.gov This route involved a reaction of an ε-halo-α,β-unsaturated ester, derived from (-)-carvone, with samarium iodide, leading to a regioselective carbon-carbon bond cleavage (fragmentation). Subsequent deprotection of a silyl (B83357) group triggered an intramolecular cyclization, yielding tetrahydrofuran derivatives that were then chemically modified to afford this compound. wikidata.orgnih.gov
Concise, stereoselective syntheses of cis-nemorensic acid and 4-hydroxy-cis-nemorensic acid have been developed using a tandem carbonyl ylide formation-cycloaddition strategy. nih.govwikipedia.org A 1,3-dipolar cycloaddition between propargyl bromide and a carbonyl ylide generated from 6-diazoheptane-2,5-dione was a key step in these syntheses. nih.govwikipedia.org
These diverse synthetic strategies demonstrate the chemical complexity of this compound and provide potential avenues for the preparation of analogues with variations in stereochemistry and functionalization.
Strategies for Structural Diversification and Derivatization
Strategies for the structural diversification and derivatization of this compound and related necinic acids often stem from the intermediates generated during their synthesis or through modifications of the isolated compound. The presence of carboxylic acid and hydroxyl functionalities in this compound provides sites for derivatization through standard organic transformations such as esterification, amidation, and ether formation.
The synthetic route involving ketene dithioacetals has been noted for its potential to allow for facile derivatization, which would facilitate extensive analogue studies. wikipedia.org This suggests that intermediates in this pathway may contain functional groups amenable to a range of chemical modifications.
While specific detailed examples of extensive structural diversification of this compound beyond related natural products like 4-hydroxy-cis-nemorensic acid are not widely detailed in the provided search results, the synthetic methodologies themselves offer starting points. For instance, modifying the starting materials or reaction conditions in the described syntheses could lead to analogues with different substituents or altered stereochemistry. The synthesis from (-)-carvone involves a side chain that undergoes chemical modification, indicating a potential handle for diversification. wikidata.orgnih.gov
Derivatization can also be employed for analytical purposes. For example, post-column derivatization using fluorimetric detection has been applied to the saturated γ-lactone form of cis-nemorensic acid. ecostore.com
The broader context of pyrrolizidine (B1209537) alkaloids, of which necinic acids are a part, involves significant chemical diversification of the alkaloid backbone structures in nature. nih.gov Synthetic efforts in this area often aim to mimic or explore this natural diversity.
Structure-Activity Relationship (SAR) Studies of Necic Acid Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology to understand how structural modifications to a compound affect its biological activity. For necinic acids, including this compound, SAR studies can provide insights into their role within pyrrolizidine alkaloids and the potential bioactivities of the necinic acid moiety itself or its derivatives.
While comprehensive, detailed SAR studies specifically focused on a wide range of synthetic this compound derivatives are not extensively described in the provided search results, the importance of such studies for pyrrolizidine alkaloids and their necinic acid components is recognized. SAR studies of pyrrolizidine alkaloids and necinic acids are conducted to reveal their structure-function relationships. wikipedia.org
Research on SAR in other classes of carboxylic acid derivatives, such as cinnamic acid derivatives and nicotinic acid derivatives, demonstrates the principles and methodologies that would be applied to necinic acids. cmdm.twnih.govuni.lunih.gov These studies typically involve synthesizing a series of analogues with systematic structural variations and evaluating their biological activity in relevant assays. By correlating the structural changes with the observed activity, key features of the molecule responsible for its effects can be identified.
Although specific data tables detailing the activities of a series of this compound derivatives are not available in the search results, the synthetic routes developed for this compound provide the chemical tools necessary to prepare a range of analogues for future SAR investigations.
Advanced Analytical Methodologies for Nemorensic Acid Research
Spectroscopic Analysis in Reaction Monitoring and Product Confirmation
Spectroscopic methods play a vital role in the research of nemorensic acid, providing detailed information about its molecular structure and functional groups. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are routinely employed.
NMR spectroscopy, including both ¹H and ¹³C NMR, is essential for determining the arrangement of atoms within the this compound molecule. Analysis of chemical shifts, splitting patterns, and coupling constants in ¹H NMR spectra provides insights into the proton environment, while ¹³C NMR confirms the carbon skeleton. Two-dimensional NMR techniques like COSY, HETCOR, COLOC, HMBC, and NOESY have been used to unambiguously assign the structure and absolute stereochemistry of related compounds, which can also be applied to this compound research researchgate.net. For (+)-nemorensic acid, specific ¹H and ¹³C chemical shifts in CD₃OD have been reported .
| Spectrum | Nucleus | Chemical Shifts (δ, ppm) in CD₃OD | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | H | 1.12 | d | 6.8 |
| H | 1.28 | s | - | |
| H | 1.39 | s | - | |
| H | 1.68 | t | 12.4 | |
| H | 2.25 | dd | 12.4 and 6.8 | |
| H | 2.47 | d | 13.6 | |
| H | 2.56–2.69 | m | - | |
| H | 2.60 | d | 13.6 | |
| ¹³C NMR | C | 14.22 | - | - |
| C | 20.62 | - | - | |
| C | 27.73 | - | - | |
| C | 41.66 | - | - | |
| C | 46.03 | - | - | |
| C | 46.31 | - | - | |
| C | 82.48 | - | - | |
| C | 86.81 | - | - | |
| C | 175.1 | - | - | |
| C | 179.7 | - | - |
IR spectroscopy provides information about the functional groups present in this compound, such as hydroxyl and carboxyl groups, through the analysis of characteristic vibrational frequencies acs.org. For (+)-nemorensic acid, IR peaks (νmax) have been observed at 3451, 3120, 2974, 2934, and 1712 cm⁻¹ . These peaks correspond to O-H stretching (broad band around 3451 and 3120 cm⁻¹), C-H stretching (around 2974 and 2934 cm⁻¹), and C=O stretching of the carboxylic acid groups (around 1712 cm⁻¹) .
Spectroscopic methods are also valuable for monitoring the progress of chemical reactions during the synthesis of this compound researchgate.net. Changes in peak intensities or the appearance/disappearance of signals can indicate the consumption of starting materials and the formation of products.
Chromatographic Techniques for Purity Assessment and Quantification in Research Samples
Chromatographic techniques are indispensable for the isolation, purification, and analysis of this compound from complex mixtures, whether from natural sources or synthetic reaction mixtures semanticscholar.orgresearchgate.net. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase numberanalytics.comnih.gov.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of organic acids like this compound numberanalytics.comnih.govmdpi.com. Different HPLC modes, such as reversed-phase HPLC, can be employed depending on the polarity of the compound and the desired separation nih.govmdpi.com. HPLC is effective for assessing the purity of this compound samples and for quantifying its concentration in research samples numberanalytics.com. The choice of stationary phase, mobile phase composition, and detection method (e.g., UV-Vis detection if the molecule has a chromophore, or coupling with mass spectrometry) are optimized for effective separation and analysis.
Column chromatography, often using silica (B1680970) gel as the stationary phase, is a common technique for the initial separation and purification of this compound from crude extracts or reaction mixtures semanticscholar.orgnih.gov. By eluting with solvents of increasing polarity, different compounds can be separated based on their adsorption to the stationary phase cwu.edu. Thin-layer chromatography (TLC) is often used in conjunction with column chromatography to quickly monitor the separation progress and assess the purity of fractions nih.govcwu.edu.
While the provided search results mention chromatographic techniques in the context of isolating and analyzing various organic acids and natural products, specific detailed chromatographic parameters (e.g., specific columns, mobile phases, flow rates) specifically optimized for this compound were not extensively detailed, beyond mentions of using Nucleosil and TSK-GEL columns with n-hexane-EtOAc and EtOAc mobile phases in one isolation procedure researchgate.net.
Mass Spectrometry for Identification and Mechanistic Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation patterns cmdm.twuwo.ca. It is crucial for the identification of this compound and for confirming its presence in complex matrices.
Electron Ionization (EI) and Chemical Ionization (CI) are common ionization techniques used in MS. For (+)-nemorensic acid, CI mass spectra have shown a prominent peak at m/z 234 (M + 18, 100%), corresponding to the protonated molecule with the addition of water, and a peak at m/z 217 (M + 1, 10%), corresponding to the protonated molecule . The molecular weight of this compound is reported as 216.23 g/mol medkoo.com.
Mass spectrometry can also provide insights into the fragmentation pathways of this compound, which can help confirm its structure researchgate.net. Although specific fragmentation patterns for this compound were not extensively detailed in the search results, related studies on other compounds have shown characteristic fragmentation based on the loss of functional groups researchgate.net.
Coupling chromatography techniques, such as HPLC or Gas Chromatography (GC), with mass spectrometry (HPLC-MS or GC-MS) provides a hyphenated technique that combines the separation power of chromatography with the identification capabilities of mass spectrometry nih.govnih.gov. This is particularly useful for analyzing complex samples containing this compound, allowing for its separation from isomers and other co-eluting compounds before detection and identification by MS. GC-MS is considered a method of choice for structure determination or unequivocal peak identification, offering better limits of detection compared to HPLC in some cases, although it may require derivatization steps nih.gov. HPLC-ESI-MS has been used to determine the composition and proportions of mycosporine-like amino acids, demonstrating the utility of this hyphenated technique for analyzing acidic natural products nih.gov.
Mass spectrometry is also valuable in mechanistic studies during the synthesis of this compound, helping to identify intermediates and understand reaction pathways researchgate.net.
| Analytical Technique | Application in this compound Research | Key Information Provided | Relevant Findings/Mentions |
| Spectroscopy | |||
| NMR (¹H, ¹³C, 2D) | Structure elucidation, stereochemistry assignment, reaction monitoring. | Connectivity of atoms, functional groups, spatial arrangement. | Used for structural determination and absolute stereochemistry of related compounds; specific ¹H and ¹³C shifts reported for (+)-nemorensic acid. researchgate.net |
| IR | Identification of functional groups. | Presence of characteristic bonds (e.g., O-H, C=O). | Characteristic peaks observed for (+)-nemorensic acid (3451, 3120, 2974, 2934, 1712 cm⁻¹). |
| Chromatography | |||
| HPLC | Purity assessment, quantification, separation from mixtures. | Purity of sample, concentration, separation profile. | Mentioned as a useful technique for organic acid analysis; used in isolation procedures. researchgate.netnumberanalytics.comnih.govmdpi.com |
| Column Chromatography | Isolation and purification from crude extracts or reaction mixtures. | Separation of components based on polarity/adsorption. | Used for separation and purification of this compound and related compounds. semanticscholar.orgnih.govcwu.edu |
| TLC | Monitoring separation progress, preliminary purity check. | Number of components, relative polarity. | Used to evaluate purity and polarity during purification steps. nih.govcwu.edu |
| Mass Spectrometry | |||
| EI-MS, CI-MS | Molecular weight determination, structural information via fragmentation. | Molecular ion, fragment ions, isotopic information. | CI-MS data reported for (+)-nemorensic acid (m/z 234 (M+18), 217 (M+1)). |
| GC-MS, HPLC-MS | Identification and quantification in complex samples. | Separation and identification of individual components. | Useful for structure determination and identification; HPLC-ESI-MS used for analyzing acidic natural products. nih.govnih.gov |
Role and Utility in Chemical Biology and Organic Synthesis Research
Nemorensic Acid as a Chiral Building Block in Complex Molecule Synthesis
This compound serves as a crucial chiral building block in the synthesis of complex natural products, most notably the macrolactone pyrrolizidine (B1209537) alkaloid nemorensine (B1608994). As a necic acid component of nemorensine, its stereochemistry is vital for the final alkaloid structure researchgate.netrsc.orgcapes.gov.brnih.govacs.org. The asymmetric synthesis of (+)-nemorensic acid from chiral precursors, such as (R)-(+)-β-citronellol, underscores its importance as a source of defined chirality in synthetic routes researchgate.netcapes.gov.br. Various synthetic strategies have been developed to access enantiopure this compound, highlighting its value in constructing complex molecules with specific stereochemical requirements scispace.comacs.org. These syntheses often involve multiple steps and aim for high stereoselectivity to ensure the correct configuration of the resulting this compound, which is then carried forward in the synthesis of the target natural product researchgate.netrsc.org.
Contributions to the Synthesis of Pyrrolizidine Alkaloids
This compound is intimately linked to the synthesis of pyrrolizidine alkaloids, specifically macrolactone alkaloids like nemorensine. Hydrolysis of nemorensine yields this compound and the necine base platynecine researchgate.net. Consequently, the synthesis of nemorensine requires the preparation of both this compound and platynecine, followed by their coupling researchgate.netrsc.org. Research efforts towards the total synthesis of nemorensine have heavily relied on efficient and stereocontrolled routes to this compound acs.orgnih.gov. Challenges in the synthesis of nemorensine, such as the low nucleophilicity of platynecine, have further emphasized the importance of having reliable access to this compound researchgate.netrsc.org. The successful synthesis of this compound represents a significant step towards the total synthesis of these complex and biologically interesting alkaloids.
Q & A
Q. What are the established protocols for synthesizing and characterizing Nemorensic acid in laboratory settings?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as esterification or hydroxylation, under controlled inert atmospheres. Characterization requires HPLC for purity assessment (≥98%) and NMR (¹H, ¹³C) for structural confirmation. For reproducibility, document reaction parameters (e.g., temperature, solvent ratios) and validate spectral data against reference libraries .
Q. How can researchers determine the solubility and stability of this compound under physiological conditions?
Methodological Answer: Conduct solubility assays in buffered solutions (pH 2–8) using UV-Vis spectrophotometry. Stability studies involve incubating the compound at 37°C and analyzing degradation products via LC-MS. Include kinetic modeling (e.g., first-order decay constants) and control groups to account for environmental variability .
Q. What spectroscopic techniques are critical for verifying the identity of this compound?
Methodological Answer:
- FT-IR : Confirm functional groups (e.g., carboxylic acid O-H stretch at 2500–3300 cm⁻¹).
- NMR : Assign peaks for stereochemical configuration (e.g., coupling constants in ¹H NMR).
- HRMS : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass). Cross-reference data with published spectra and report deviations >2% .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound’s reported bioactivity across studies?
Methodological Answer:
- Meta-analysis : Systematically compare datasets (e.g., IC₅₀ values) from peer-reviewed studies, highlighting variables like cell lines or assay protocols.
- Dose-response validation : Replicate conflicting experiments under standardized conditions (e.g., ISO 10993 for cytotoxicity).
- Statistical reconciliation : Use ANOVA or Bayesian modeling to quantify uncertainty in divergent results .
Q. What strategies mitigate biases in interpreting this compound’s pharmacokinetic data during in vivo studies?
Methodological Answer:
Q. How can multi-omics data (e.g., transcriptomics, metabolomics) be integrated to elucidate this compound’s mechanism of action?
Methodological Answer:
- Pathway enrichment : Use tools like STRING or KEGG to link differentially expressed genes to metabolic pathways.
- Correlation networks : Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins influenced by the compound.
- Validation : Confirm targets via CRISPR-Cas9 knockout or siRNA silencing .
Methodological Considerations for Data Analysis
Q. What statistical approaches are recommended for handling non-linear dose-response relationships in this compound studies?
Methodological Answer:
- Sigmoidal curve fitting : Use four-parameter logistic models (e.g., Hill equation) to estimate EC₅₀ and efficacy.
- Bootstrapping : Calculate 95% confidence intervals for parameters.
- Outlier detection : Apply Grubbs’ test or robust regression to exclude anomalous data points .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Bioavailability assessment : Measure plasma concentrations via LC-MS/MS to confirm systemic exposure.
- Tissue distribution studies : Use radiolabeled compounds or imaging techniques (e.g., MALDI-TOF).
- Species-specific factors : Compare metabolic pathways (e.g., cytochrome P450 activity) between models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
